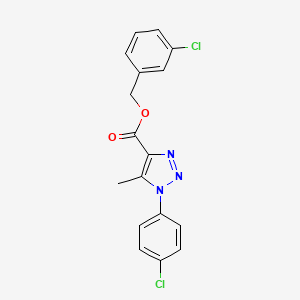

(3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

説明

特性

IUPAC Name |

(3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMMKPLYTRTFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions involve the replacement of a leaving group (such as a halide) with a nucleophile (such as a chlorobenzyl or chlorophenyl group).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

化学反応の分析

Types of Reactions

(3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halides, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

(3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology: Triazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological effects.

Medicine: The compound may be investigated for its potential therapeutic applications, such as in the development of new drugs or pharmaceuticals.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism of action of (3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division.

類似化合物との比較

Comparison with Structural Analogs

Key structural variations among analogs include substituent positions (e.g., chloro vs. fluoro, ester vs. carboxylic acid) and their impact on physicochemical properties and applications.

Substituent Position and Bioactivity

(a) Ethyl 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Structural Difference : Ethyl ester instead of (3-chlorophenyl)methyl ester.

- Application : Demonstrated 89% corrosion inhibition efficiency for aluminium alloys in 0.5 M HCl at 10 mM concentration, attributed to adsorption via the triazole ring and ester group .

(b) Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Functional Group Variations

(a) 1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

- Structural Difference : Carboxylic acid group instead of ester.

- Properties : Molecular formula C₁₁H₁₀ClN₃O₃ , molar mass 267.67 g/mol. Carboxylic acids generally exhibit higher solubility in polar solvents compared to esters, which could affect bioavailability .

(b) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (31a)

Ester Group Modifications

(a) (4-Chlorophenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Data Tables for Comparative Analysis

Research Findings and Implications

- Corrosion Inhibition : Ethyl ester analogs show efficacy in acidic environments, suggesting the target compound’s (3-chlorophenyl)methyl group could enhance performance through increased hydrophobicity .

- Synthetic Flexibility : Modifications at position 1 (aryl groups) and position 4 (ester/acid) allow tuning for specific industrial or medicinal applications .

生物活性

The compound (3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 296.15 g/mol. The structure features two chlorinated phenyl groups and a triazole ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂N₃O₂ |

| Molecular Weight | 296.15 g/mol |

| CAS Number | 1267691-53-1 |

Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.

In one study, derivatives of triazoles were synthesized and tested against multiple pathogens. The results indicated that compounds with chlorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.

Antifungal Activity

The antifungal potential of (3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has also been explored. Triazoles are known to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

In vitro studies have reported that related triazole compounds show promising activity against various fungal pathogens including Candida albicans and Aspergillus niger. The presence of chlorinated phenyl groups seems to enhance this activity.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent research. Studies indicate that triazole derivatives can induce apoptosis in cancer cells through various mechanisms such as:

- Inhibition of cell proliferation : Compounds have demonstrated IC50 values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer).

- Cell cycle arrest : Certain derivatives induce G2/M phase arrest in cancer cells, leading to inhibited cell division.

A comparative analysis showed that the presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects on tumor cells. For example, one study reported an IC50 value of 2.6 µM for a related compound against HCT116 cells, indicating significant potency.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized various triazole derivatives and tested them against E. coli and S. aureus. Compounds with chlorinated phenyl groups showed up to 50% inhibition at concentrations as low as 10 µg/mL.

-

Antifungal Screening :

- A series of triazole compounds were evaluated for antifungal activity against C. albicans. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL.

-

Cytotoxicity Assays :

- In vitro testing on MCF-7 breast cancer cells revealed that a specific derivative had an IC50 value of 1.1 µM, outperforming standard chemotherapeutic agents like doxorubicin.

Q & A

Q. What are the established synthetic routes for (3-chlorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by esterification. Key steps include:

- Precursor preparation : Synthesis of 4-chlorophenyl azide and a propargyl ester derivative.

- Cycloaddition : Optimized at 60–80°C in a mixture of DMF/H2O with CuSO4·5H2O and sodium ascorbate as catalysts .

- Esterification : Use of (3-chlorophenyl)methanol under acidic conditions (e.g., H2SO4 or HCl) to form the final ester. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and ester linkage (δ 4.5–5.0 ppm for methylene protons) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 415.05 [M+H]<sup>+</sup> for C18H14Cl2N3O2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. What preliminary biological screening data exist for this compound?

Analogous triazole esters exhibit antifungal (IC50 = 2–5 µM against Candida spp.) and anticancer activity (IC50 = 10–20 µM in MCF-7 cells) via cytochrome P450 inhibition . Bioassays for this compound should include:

- Enzyme inhibition : Cytochrome P450 14α-demethylase assays.

- Cell viability : MTT assays in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s stability and target interactions?

- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap) and stability of the triazole ester .

- Docking simulations : Use AutoDock Vina to model binding to cytochrome P450 (PDB ID: 1EA1). Key interactions:

Q. What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?

- Meta-analysis : Compare IC50 values from multiple studies (e.g., substituent effects: methyl vs. ethyl groups at position 5).

- Structure-activity relationship (SAR) : Correlate logP values with membrane permeability (e.g., chlorophenyl groups enhance lipophilicity but may reduce solubility) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term storage?

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- pH stability : Hydrolysis of the ester bond occurs above pH 8.0, forming the carboxylic acid derivative .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in vivo?

- Rodent studies : Administer 10 mg/kg intravenously; collect plasma samples at 0, 1, 2, 4, 8, 24 h.

- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) = 1 ng/mL .

Methodological Challenges

Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

- Catalyst recycling : Recover Cu(I) catalysts using ion-exchange resins .

Q. What advanced techniques (e.g., X-ray crystallography) elucidate the compound’s solid-state properties?

- Single-crystal X-ray : Resolve dihedral angles between triazole and chlorophenyl rings (e.g., 15–25° torsion angles affect packing efficiency) .

Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。